molecular formula C16H17F2N3O3 B2910981 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 1396850-09-1

2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2910981
CAS No.: 1396850-09-1
M. Wt: 337.327
InChI Key: CZSSUTQLDKEAIP-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenoxy group and a pyrimidinyl ethyl acetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Difluorophenoxy Intermediate: The synthesis begins with the preparation of 2,4-difluorophenol, which is then reacted with an appropriate acylating agent to form the difluorophenoxy intermediate.

    Pyrimidinyl Ethyl Acetamide Formation: Separately, the pyrimidinyl ethyl acetamide moiety is synthesized by reacting 4-ethyl-6-oxopyrimidine with an ethylating agent under controlled conditions.

    Coupling Reaction: The final step involves coupling the difluorophenoxy intermediate with the pyrimidinyl ethyl acetamide moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with nucleophiles replacing fluorine atoms.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenoxy group and pyrimidinyl moiety enable it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
  • 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)propyl)acetamide
  • 2-(2,4-dichlorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is unique due to its specific substitution pattern on the phenoxy and pyrimidinyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-12-8-16(23)21(10-20-12)6-5-19-15(22)9-24-14-4-3-11(17)7-13(14)18/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSUTQLDKEAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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